
6-fluoro-3,4-dihydro-1H-carbazol-2(9H)-one
Descripción general
Descripción
6-fluoro-3,4-dihydro-1H-carbazol-2(9H)-one is a chemical compound with the molecular formula C12H10FNO and a molecular weight of 203.21 .
Molecular Structure Analysis
The molecular structure of 6-fluoro-3,4-dihydro-1H-carbazol-2(9H)-one consists of 12 carbon atoms, 10 hydrogen atoms, 1 fluorine atom, and 1 oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-fluoro-3,4-dihydro-1H-carbazol-2(9H)-one, such as its density, boiling point, and melting point, are not provided in the search results .Aplicaciones Científicas De Investigación
Photophysical Characterization
The study of carbazole derivatives, including those related to "6-fluoro-3,4-dihydro-1H-carbazol-2(9H)-one," highlights their sensitivity to solvent polarity, observed through steady-state and time-resolved fluorescence experiments. Such compounds exhibit significant fluorescence spectral shifts correlated with solvent parameters, pointing to their potential in fluorescence-based applications and solvent polarity studies (Ghosh et al., 2013).
Sensing Applications
Carbazole derivatives have been explored for their utility in sensing technologies. A simple fluorene oligomer with carbazole side chains demonstrated high fluorescence quenching sensitivity and selectivity towards iodide ions, showcasing the potential of such compounds in the development of colorimetric and fluorometric probes (Zhao et al., 2012).
Organic Electronics
The synthesis and study of novel carbazole-based materials for organic electronics reveal that these compounds can serve as effective building blocks for high-performance optoelectronic devices. Their applications range from light-emitting diodes to organic photovoltaics, benefiting from the carbazole core's excellent electronic properties (Keshtov et al., 2017). Additionally, fluoro-protected carbazole main-chain polymers have been identified as a new class of stable blue emitting materials for OLEDs, emphasizing the role of fluorine substituents in enhancing the electrolytic stability and electronic conjugation of carbazole-based polymers (Kun et al., 2008).
Propiedades
IUPAC Name |
6-fluoro-1,3,4,9-tetrahydrocarbazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c13-7-1-4-11-10(5-7)9-3-2-8(15)6-12(9)14-11/h1,4-5,14H,2-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSLTFNSGDJPLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)NC3=C2C=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-3,4-dihydro-1H-carbazol-2(9H)-one | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


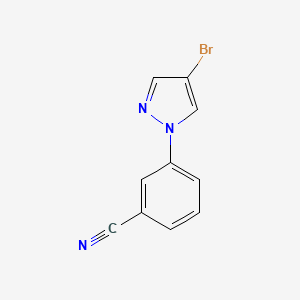
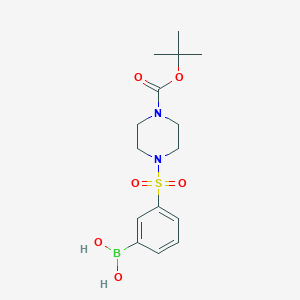
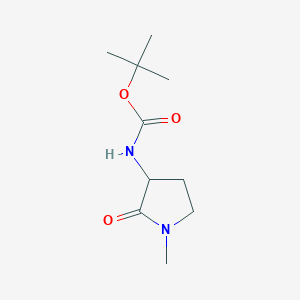
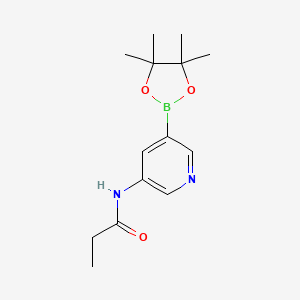
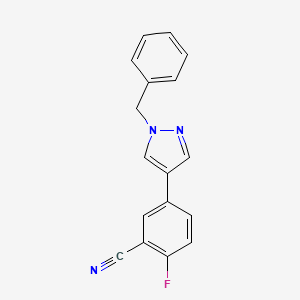
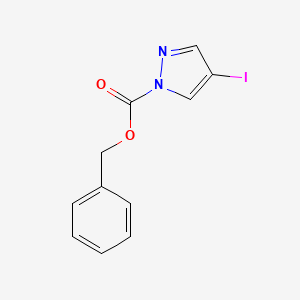
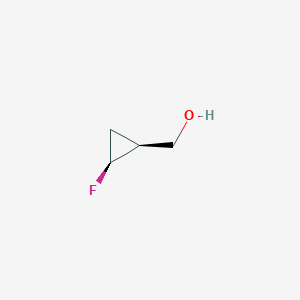
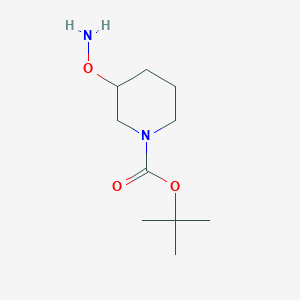
![2-[2-(4-Bromophenyl)ethoxy]ethanol](/img/structure/B1404225.png)
![2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride](/img/structure/B1404229.png)
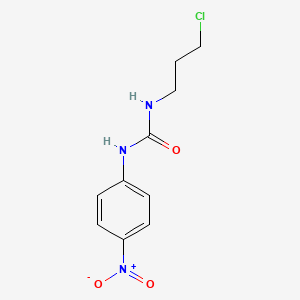
![Pyrrolo[1,2-a]pyrazine-1-methanol](/img/structure/B1404231.png)

![5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1404236.png)